![molecular formula C26H24N2O2 B2688372 N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 897620-35-8](/img/structure/B2688372.png)
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide is a complex chemical compound featuring diverse functional groups that confer unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide typically involves a multi-step process:
Formation of 1,2,3,4-tetrahydroquinoline: This involves the hydrogenation of quinoline using catalysts like palladium on carbon under hydrogen gas.
Cyclopropanecarbonylation: Introduction of the cyclopropane ring is achieved via reaction with cyclopropanecarbonyl chloride in the presence of a base like triethylamine.
Biphenyl coupling: The 1,1'-biphenyl-4-carboxylic acid is coupled using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial synthesis scales up using optimized conditions to ensure high yield and purity:
Hydrogenation: Performed in large reactors with continuous flow hydrogenation.
Carbonylation and Coupling: Utilize automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound undergoes oxidation reactions primarily at the tetrahydroquinoline ring, transforming it into quinoline derivatives.
Reduction: The nitro group can be reduced to an amine using catalytic hydrogenation.
Substitution: The biphenyl moiety is subject to electrophilic aromatic substitution, allowing for diverse modifications.
Common Reagents and Conditions
Oxidation: KMnO₄ or CrO₃ in acidic medium.
Reduction: H₂ gas with Pd/C as a catalyst.
Substitution: Reactions conducted using electrophiles like halogens in the presence of Lewis acids (e.g., AlCl₃).
Major Products
Oxidized quinoline derivatives.
Reduced amine variants.
Substituted biphenyl products with different functional groups.
Scientific Research Applications
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide has various applications:
Chemistry: Used as an intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: Aids in studying cellular processes due to its ability to interact with specific biological targets.
Medicine: Explored for its potential as a drug candidate in treating conditions like inflammation, cancer, and neurological disorders.
Industry: Applied in materials science for creating polymers and other advanced materials.
Mechanism of Action
Molecular Targets and Pathways
Enzyme inhibition: This compound can inhibit certain enzymes by binding to their active sites.
Receptor modulation: It interacts with specific cell receptors, altering signal transduction pathways.
Pathways: Modulates pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Unique Aspects
Cyclopropane ring: Confers unique conformational constraints, affecting biological activity.
Tetrahydroquinoline core: Provides a scaffold for diverse chemical modifications.
Biphenyl group: Enhances lipophilicity and membrane permeability.
Similar Compounds
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide: Similar structure with isoquinoline core.
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-5-yl)-[1,1'-biphenyl]-4-carboxamide: Substitution at different positions on the tetrahydroquinoline ring.
N-(1-(cyclopropanecarbonyl)-quinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide: Lacks the tetrahydro component.
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide stands out due to its unique combination of functional groups, making it a valuable molecule in various scientific and industrial fields.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c29-25(20-10-8-19(9-11-20)18-5-2-1-3-6-18)27-23-14-15-24-22(17-23)7-4-16-28(24)26(30)21-12-13-21/h1-3,5-6,8-11,14-15,17,21H,4,7,12-13,16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFUCDIEEXNJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N(C1)C(=O)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
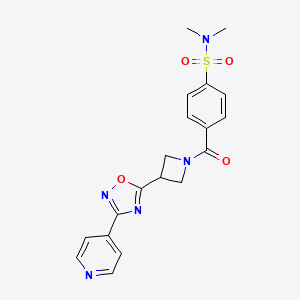
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2688290.png)
![4-[(2-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2688293.png)
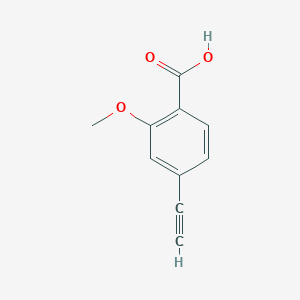
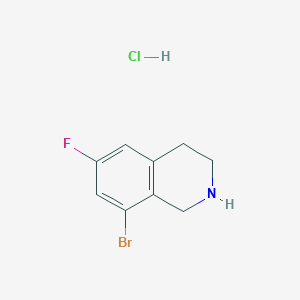
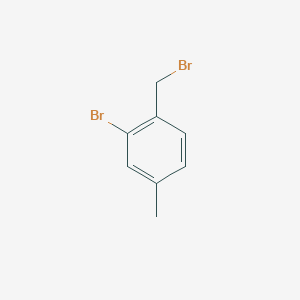
![1-(4-tert-butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2688301.png)
![{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/new.no-structure.jpg)
![[(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B2688304.png)
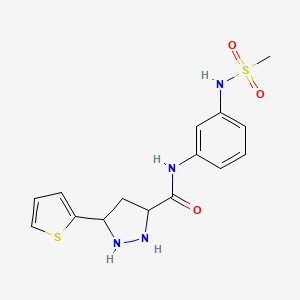

![hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride](/img/structure/B2688307.png)
![5-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2688309.png)
![Methyl 4-amino-3-(benzo[d][1,3]dioxol-5-yl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate](/img/structure/B2688311.png)
